molecular formula C13H16ClF2N3 B12229370 N-(2,3-Difluorobenzyl)-1-ethyl-3-methyl-1H-pyrazol-4-amine

N-(2,3-Difluorobenzyl)-1-ethyl-3-methyl-1H-pyrazol-4-amine

Cat. No.: B12229370
M. Wt: 287.73 g/mol
InChI Key: LWVVPTLIUFDVAC-UHFFFAOYSA-N
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Description

N-(2,3-Difluorobenzyl)-1-ethyl-3-methyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a difluorobenzyl group attached to a pyrazole ring, which is further substituted with ethyl and methyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Difluorobenzyl)-1-ethyl-3-methyl-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Difluorobenzyl Group: The difluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2,3-difluorobenzyl bromide as the electrophile.

    Alkylation: The final step involves the alkylation of the pyrazole ring with ethyl and methyl groups using appropriate alkylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Difluorobenzyl)-1-ethyl-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the difluorobenzyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups.

Scientific Research Applications

N-(2,3-Difluorobenzyl)-1-ethyl-3-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,3-Difluorobenzyl)-1-ethyl-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-Difluorobenzyl)-4-sulfamoyl-benzamide: Another compound with a difluorobenzyl group, used in different applications.

    2,3-Difluorobenzyl alcohol: A simpler compound with similar structural features, used in organic synthesis.

Uniqueness

N-(2,3-Difluorobenzyl)-1-ethyl-3-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H16ClF2N3

Molecular Weight

287.73 g/mol

IUPAC Name

N-[(2,3-difluorophenyl)methyl]-1-ethyl-3-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C13H15F2N3.ClH/c1-3-18-8-12(9(2)17-18)16-7-10-5-4-6-11(14)13(10)15;/h4-6,8,16H,3,7H2,1-2H3;1H

InChI Key

LWVVPTLIUFDVAC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)NCC2=C(C(=CC=C2)F)F.Cl

Origin of Product

United States

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